8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17189031
InChI: InChI=1S/C9H8N2O2/c1-13-8-3-2-4-11-7(6-12)5-10-9(8)11/h2-6H,1H3
SMILES:
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17189031

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde -

Specification

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name 8-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C9H8N2O2/c1-13-8-3-2-4-11-7(6-12)5-10-9(8)11/h2-6H,1H3
Standard InChI Key NUTKWXBPWVPEJA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CN2C1=NC=C2C=O

Introduction

8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde is a significant organic compound belonging to the imidazopyridine family. It is classified as an aldehyde due to the presence of the formyl group (-CHO) and is categorized under heterocyclic compounds because of its nitrogen-containing ring structure . This compound has garnered attention in medicinal chemistry for its diverse biological activities, including potential antimicrobial and antiviral properties.

Synthesis Methods

The synthesis of 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods, primarily involving condensation reactions. A common approach includes the reaction of 2-methylimidazo[1,2-a]pyridine with appropriate aldehydes or ketones under acidic conditions. One effective synthetic route utilizes copper acetate as a catalyst in a solvent system such as dimethyl sulfoxide (DMSO), typically proceeding under an oxygen atmosphere at elevated temperatures (around 120 °C) for extended periods (24 hours).

Biological Activities and Potential Applications

Derivatives of 8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde have been explored for their therapeutic potential, particularly in inhibiting enzymes involved in disease pathways. The imidazopyridine core is known to interact with various biological targets, influencing cellular processes and exhibiting affinity for different biological pathways. Molecular docking simulations are often used to elucidate binding affinities and interaction modes with target proteins.

Chemical Reactivity

The compound participates in typical aldehyde reactions, including nucleophilic addition reactions. It can react with amines to form imines or with alcohols to yield hemiacetals. The aldehyde group is susceptible to reduction reactions, converting it into an alcohol or participating in condensation reactions with other nucleophiles to form more complex structures.

Analytical Techniques

Relevant analytical techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide insights into functional groups and electronic transitions. Additionally, techniques like thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reactions and confirm product formation and purity.

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